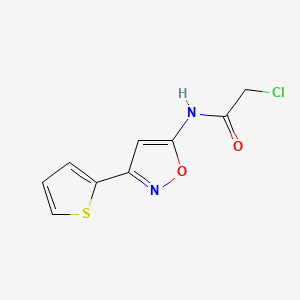
1-Methyl-4-phenyl-1,2,4-triazol-4-ium-3-thiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-phenyl-1,2,4-triazol-4-ium-3-thiolate is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-phenyl-1,2,4-triazol-4-ium-3-thiolate typically involves the reaction of phenylhydrazine with carbon disulfide, followed by cyclization with methyl iodide. The reaction conditions often require a base such as sodium hydroxide to facilitate the formation of the triazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-4-phenyl-1,2,4-triazol-4-ium-3-thiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiolate group to a thiol.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-phenyl-1,2,4-triazol-4-ium-3-thiolate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Methyl-4-phenyl-1,2,4-triazol-4-ium-3-thiolate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes . The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
1,2,3-Triazoles: Known for their stability and wide range of applications in drug discovery and materials science.
1,2,4-Triazoles: Similar to 1-Methyl-4-phenyl-1,2,4-triazol-4-ium-3-thiolate but with different substituents, leading to varied biological activities.
Uniqueness: this compound is unique due to its specific structural features, such as the presence of a thiolate group, which imparts distinct chemical reactivity and biological activity compared to other triazoles .
Eigenschaften
CAS-Nummer |
49572-68-1 |
|---|---|
Molekularformel |
C9H9N3S |
Molekulargewicht |
191.26 g/mol |
IUPAC-Name |
1-methyl-4-phenyl-1,2,4-triazol-4-ium-3-thiolate |
InChI |
InChI=1S/C9H9N3S/c1-11-7-12(9(13)10-11)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI-Schlüssel |
CGDXPNXNQKZJOX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=[N+](C(=N1)[S-])C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


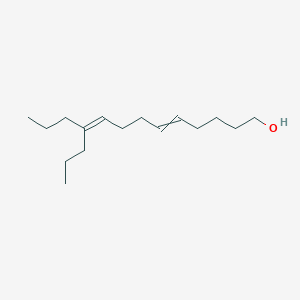

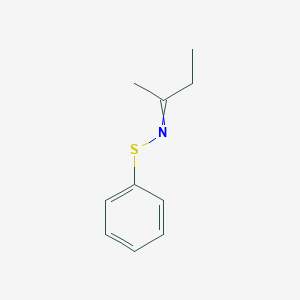
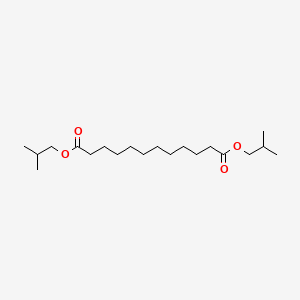
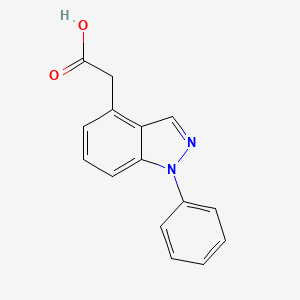
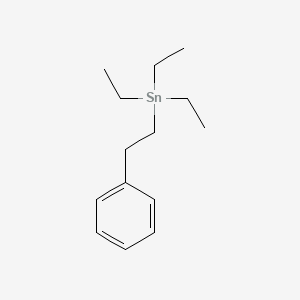
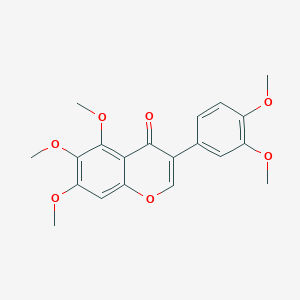
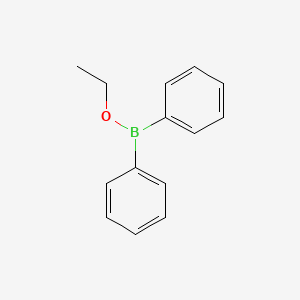

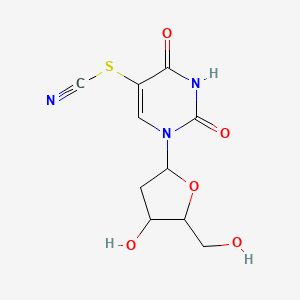
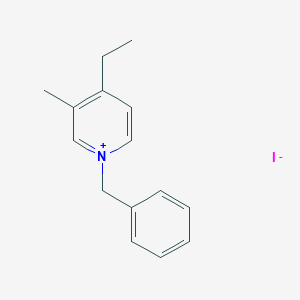
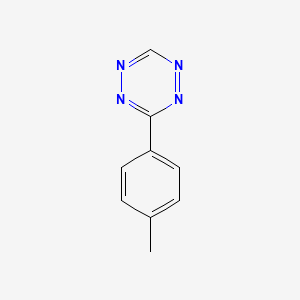
![2,4-Dimethyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14665142.png)
